![molecular formula C13H12F2N4O2S B2561007 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide CAS No. 1788676-52-7](/img/structure/B2561007.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Imidazole derivatives exhibit promising antibacterial and antifungal properties. Researchers have explored their potential as therapeutic agents against microbial infections. By modifying the imidazole scaffold, novel compounds can be designed to combat drug-resistant strains .
Anticancer Activity
Imidazole-containing compounds have been investigated for their antitumor effects. Researchers explore their impact on cancer cell growth, apoptosis, and angiogenesis. The compound’s structural features may contribute to its cytotoxicity against cancer cells .
Anti-Inflammatory Agents
Imidazole-based molecules have shown anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for managing inflammatory diseases .
Antiviral Properties
Certain imidazole derivatives exhibit antiviral activity. Researchers have explored their efficacy against viral infections, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antidiabetic Potential
Imidazole-containing compounds have been studied for their impact on glucose metabolism and insulin sensitivity. Their ability to modulate key pathways involved in diabetes management makes them interesting targets for drug development .
Ulcerogenic Activity
Imidazole derivatives have been investigated for their potential to induce ulcers. Understanding their ulcerogenic effects is crucial for assessing safety profiles and optimizing drug design .
These applications highlight the versatility of imidazole-based compounds, including the one you’ve mentioned. Researchers continue to explore novel derivatives and evaluate their pharmacological properties. If you’d like more detailed information on any specific application, feel free to ask .
Mecanismo De Acción
Target of Action
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is a compound that has been synthesized and evaluated for its potential therapeutic effects Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including the ph and polarity of their environment .
Propiedades
IUPAC Name |
3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-11-2-1-10(9-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECYDWMDMLSIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.